2-BUTENE-2,3-D2 (GAS) (CIS/TRANS MIXTURE)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butene-2,3-D2 (Gas) (Cis/Trans Mixture) is a deuterated form of 2-butene, an unsaturated hydrocarbon with the molecular formula C4H6D2. This compound exists as a mixture of its cis and trans isomers, which are geometric isomers differing in the spatial arrangement of their atoms around the double bond. The presence of deuterium atoms, which are isotopes of hydrogen, makes this compound particularly useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butene-2,3-D2 can be synthesized through the deuteration of 2-butene. This process involves the replacement of hydrogen atoms with deuterium atoms. One common method is the catalytic hydrogenation of 2-butyne (1-butyne) in the presence of deuterium gas (D2) and a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions typically involve moderate temperatures and pressures to facilitate the addition of deuterium across the triple bond, resulting in the formation of 2-butene-2,3-D2.
Industrial Production Methods
Industrial production of 2-butene-2,3-D2 follows similar principles but on a larger scale. The process involves the use of industrial-grade deuterium gas and catalysts in high-pressure reactors. The reaction conditions are optimized to maximize yield and purity, ensuring the efficient production of the cis/trans mixture of 2-butene-2,3-D2.
Chemical Reactions Analysis
Types of Reactions
2-Butene-2,3-D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form butanone or other oxygenated products.
Reduction: Reduction reactions can convert 2-butene-2,3-D2 to butane-2,3-D2.
Substitution: Halogenation reactions can replace hydrogen atoms with halogen atoms, forming compounds such as 2-bromo-2,3-D2-butene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
Oxidation: Butanone (methyl ethyl ketone).
Reduction: Butane-2,3-D2.
Substitution: 2-Bromo-2,3-D2-butene or 2-Chloro-2,3-D2-butene.
Scientific Research Applications
2-Butene-2,3-D2 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of deuterium-labeled compounds.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of deuterium-labeled drugs.
Industry: Used in the production of deuterated solvents and reagents for various industrial applications.
Mechanism of Action
The mechanism of action of 2-butene-2,3-D2 involves its participation in chemical reactions where the deuterium atoms can influence reaction rates and pathways. The presence of deuterium, which has a higher atomic mass than hydrogen, can lead to kinetic isotope effects, altering the reaction kinetics and providing insights into reaction mechanisms. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Butene (Cis/Trans Mixture): The non-deuterated form of 2-butene, which lacks the deuterium atoms.
1-Butene: An isomer of 2-butene with the double bond located at the first carbon atom.
2-Butyne: An alkyne with a triple bond between the second and third carbon atoms.
Uniqueness
2-Butene-2,3-D2 is unique due to the presence of deuterium atoms, which makes it valuable for isotopic labeling studies. The deuterium atoms provide distinct spectroscopic signatures and kinetic isotope effects, making this compound particularly useful in research applications that require precise tracking and analysis of molecular transformations.
Properties
CAS No. |
182249-78-1 |
---|---|
Molecular Formula |
C4H8 |
Molecular Weight |
58.12 g/mol |
IUPAC Name |
2,3-dideuteriobut-2-ene |
InChI |
InChI=1S/C4H8/c1-3-4-2/h3-4H,1-2H3/i3D,4D |
InChI Key |
IAQRGUVFOMOMEM-NMQOAUCRSA-N |
Isomeric SMILES |
[2H]C(=C([2H])C)C |
Canonical SMILES |
CC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.